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Compound of Interest

Compound Name: 3-Butoxypropylamine
CAS No.: 16499-88-0
Cat. No.: B103762
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Butoxy-1-
propanamine (CAS No: 16499-88-0), a versatile primary amine with applications in various
chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound
identification, characterization, and quality control.

Chemical Structure and Properties

o IUPAC Name: 3-butoxypropan-1-amine[1]

Molecular Formula: C7H17NO[1]

Molecular Weight: 131.22 g/mol [1]

Appearance: Clear, colorless liquid

Synonyms: 3-Butoxypropylamine, 1-Amino-3-butoxypropane[1]
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Spectroscopic Data

The following tables summarize the key spectral data obtained for 3-Butoxy-1-propanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.4 Triplet 2H -O-CH2-CH2-CH2-NH:
~3.3 Triplet 2H -O-CH2-CH2-CH2-NH:2
~2.7 Triplet 2H -CH2-CH2-NH:2
~1.7 Multiplet 2H -O-CH2-CH2-CH2-CHs
~1.5 Multiplet 2H -O-CHz2-CH2-CH2-NH:2
~1.4 Sextet 2H -CH2-CH2-CHs
~1.1 Singlet (broad) 2H -NH:z
~0.9 Triplet 3H -CHs

Table 2: 13C NMR Spectral Data
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Chemical Shift (8) ppm Assighment

~70.5 -O-CH2-CHz2-CH2-NH:z
~69.8 -O-CH2-CH2-CHs
~40.5 -CHz2-NH:z

~32.0 -O-CH2-CH2-CHs
~30.1 -O-CH2-CH2-CH2-NH:2
~19.5 -CHz2-CHs

~14.0 -CHs

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental
conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

3380 - 3250 Strong, Broad N-H stretch (primary amine)
2960 - 2850 Strong C-H stretch (alkane)

1590 Medium N-H bend (scissoring)

1465 Medium C-H bend (alkane)

1110 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.
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Table 4: Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity (%) Possible Fragment
131 Low [M]* (Molecular lon)
102 Moderate [M - CzHs]*

86 Moderate [M - CsH7]*

57 High [CaHo]*

44 High [C2HeN]*

30 Base Peak [CHaN]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented
above.

NMR Spectroscopy

o Sample Preparation: A small amount of 3-Butoxy-1-propanamine is dissolved in a deuterated
solvent (e.g., CDCI3) in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is
added as an internal standard (0O ppm).

» 1H NMR Spectroscopy: The spectrum is acquired on a spectrometer operating at a frequency
of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a
relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good
signal-to-noise ratio.

e 13C NMR Spectroscopy: The spectrum is acquired on the same spectrometer. Due to the low
natural abundance of the 13C isotope, a greater number of scans (e.g., 1024 or more) and a
longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used
to simplify the spectrum, resulting in single lines for each unique carbon atom.

FT-IR Spectroscopy
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Sample Preparation: As 3-Butoxy-1-propanamine is a liquid, the spectrum can be obtained
by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. The data is typically collected over a range of 4000 to 400 cm~1. To improve
the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the clean
KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation from any potential impurities. A capillary column
suitable for the analysis of amines is used.

lonization: Electron lonization (EIl) is employed as the ionization method, with a standard
electron energy of 70 eV.

Mass Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from
m/z 10 to 200, to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 3-Butoxy-1-propanamine.
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Compound Synthesis & Purification
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Butoxy-1-
propanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem
[pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [Spectral Analysis of 3-Butoxy-1-propanamine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103762/docs#spectral-analysis-of-3-butoxy-1-
propanamine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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